Cas no 955027-84-6 (methyl N-(piperidin-4-yl)carbamate hydrochloride)

methyl N-(piperidin-4-yl)carbamate hydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl N-(piperidin-4-yl)carbamate hydrochloride
- DB-158796
- methylN-(piperidin-4-yl)carbamatehydrochloride
- methyl piperidin-4-ylcarbamate hydrochloride
- AT23019
- 955027-84-6
- EN300-310119
- methyl N-piperidin-4-ylcarbamate;hydrochloride
- WAOUQLWNTOYIDU-UHFFFAOYSA-N
- METHYL PIPERIDIN-4-YLCARBAMATE HCL
- SCHEMBL2014760
-
- MDL: MFCD30345188
- インチ: InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
- InChIKey: WAOUQLWNTOYIDU-UHFFFAOYSA-N
- ほほえんだ: COC(=O)NC1CCNCC1.Cl
計算された属性
- せいみつぶんしりょう: 194.0822054g/mol
- どういたいしつりょう: 194.0822054g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
methyl N-(piperidin-4-yl)carbamate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310119-0.5g |
methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 95% | 0.5g |
$153.0 | 2023-09-05 | |
TRC | M357330-50mg |
methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 50mg |
$ 95.00 | 2022-06-02 | ||
Enamine | EN300-310119-1g |
methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 95% | 1g |
$228.0 | 2023-09-05 | |
1PlusChem | 1P01B7PE-250mg |
Methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 97% | 250mg |
$71.00 | 2025-03-19 | |
Enamine | EN300-310119-0.05g |
methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 95% | 0.05g |
$36.0 | 2023-09-05 | |
A2B Chem LLC | AW02018-500mg |
methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 95% | 500mg |
$197.00 | 2024-07-18 | |
1PlusChem | 1P01B7PE-10g |
Methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 97% | 10g |
$845.00 | 2025-03-19 | |
A2B Chem LLC | AW02018-100mg |
methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 95% | 100mg |
$97.00 | 2024-07-18 | |
1PlusChem | 1P01B7PE-1g |
Methyl N-(piperidin-4-yl)carbamate hydrochloride |
955027-84-6 | 97% | 1g |
$194.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1699160-10g |
Methyl piperidin-4-ylcarbamate hydrochloride |
955027-84-6 | 97% | 10g |
¥8306.00 | 2024-04-24 |
methyl N-(piperidin-4-yl)carbamate hydrochloride 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
5. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
methyl N-(piperidin-4-yl)carbamate hydrochlorideに関する追加情報
Methyl N-(Piperidin-4-yl)Carbamate Hydrochloride: A Comprehensive Overview
Methyl N-(piperidin-4-yl)carbamate hydrochloride, also known by its CAS number 955027-84-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of carbamates, which are widely used in various applications, including drug development and agrochemicals. The methyl N-(piperidin-4-yl)carbamate hydrochloride structure is characterized by a piperidine ring, a carbamate group, and a hydrochloride counterion, making it a versatile molecule with potential for diverse functionalization.
Recent studies have highlighted the importance of methyl N-(piperidin-4-yl)carbamate hydrochloride in the development of bioactive compounds. Researchers have explored its role as a precursor for synthesizing bioisosteric replacements in drug design. For instance, the piperidine ring is known for its ability to mimic the pharmacophoric properties of other nitrogen-containing heterocycles, such as piperazines or morpholines. This makes methyl N-(piperidin-4-yl)carbamate hydrochloride an attractive starting material for developing molecules with improved pharmacokinetic profiles.
The synthesis of methyl N-(piperidin-4-yl)carbamate hydrochloride typically involves multi-step processes that emphasize the importance of stereochemistry and regioselectivity. One common approach involves the reaction of piperidine derivatives with carbonyl compounds under specific conditions to form the carbamate intermediate. Subsequent protonation with hydrochloric acid yields the final hydrochloride salt. This synthesis pathway has been optimized in recent years to enhance yield and purity, making it more accessible for large-scale production.
In terms of applications, methyl N-(piperidin-4-yl)carbamate hydrochloride has shown promise in the development of chiral catalysts and enantioselective reactions. Its chiral center at the piperidine ring allows for the creation of enantiomerically enriched compounds, which are critical in asymmetric synthesis. For example, recent research has demonstrated its utility in catalyzing aldol reactions and Michael additions with high enantioselectivity, opening new avenues for asymmetric drug discovery.
Another area where methyl N-(piperidin-4-yl)carbamate hydrochloride has made an impact is in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has led to its exploration as a potential herbicide or fungicide. Studies conducted under controlled conditions have shown that this compound exhibits moderate activity against model plant pathogens, suggesting its potential as a lead compound for further optimization.
From a toxicological perspective, understanding the safety profile of methyl N-(piperidin-4-yl)carbamate hydrochloride is crucial for its application in pharmaceuticals and agrochemicals. Recent toxicity studies have indicated that this compound demonstrates low acute toxicity in animal models when administered at recommended doses. However, further long-term studies are required to fully assess its safety profile and potential environmental impact.
In conclusion, methyl N-(piperidin-4-yl)carbamate hydrochloride (CAS No. 955027-84-6) is a versatile compound with significant potential in various fields. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel bioactive compounds. As ongoing research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.
955027-84-6 (methyl N-(piperidin-4-yl)carbamate hydrochloride) 関連製品
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)
- 16427-44-4(2-Methoxymethyl Methansulfonate)
- 2248316-79-0(6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)
- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)
- 1805071-90-2(6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)



